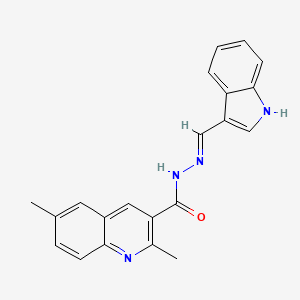![molecular formula C14H11FN8 B1191390 2,7-diamino-3-[(2-fluorophenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191390.png)
2,7-diamino-3-[(2-fluorophenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-3-[(2-fluorophenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a complex organic compound with a molecular formula of C14H11FN8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-3-[(2-fluorophenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-methyl-6-amino-1H-pyrazolo[1,5-a]pyrimidine-7-carbonitrile under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-3-[(2-fluorophenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,7-diamino-3-[(2-fluorophenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-[(2-chlorophenyl)hydrazinylidene]-7-imino-5-methyl-6-pyrazolo[1,5-a]pyrimidinecarbonitrile
- 2-Amino-3-[(2-bromophenyl)hydrazinylidene]-7-imino-5-methyl-6-pyrazolo[1,5-a]pyrimidinecarbonitrile
- 2-Amino-3-[(2-iodophenyl)hydrazinylidene]-7-imino-5-methyl-6-pyrazolo[1,5-a]pyrimidinecarbonitrile
Uniqueness
The presence of the fluorine atom in 2,7-diamino-3-[(2-fluorophenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a more promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C14H11FN8 |
|---|---|
Molekulargewicht |
310.29g/mol |
IUPAC-Name |
2,7-diamino-3-[(2-fluorophenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H11FN8/c1-7-8(6-16)13(18)23-14(19-7)11(12(17)22-23)21-20-10-5-3-2-4-9(10)15/h2-5H,18H2,1H3,(H2,17,22) |
InChI-Schlüssel |
HRFZSQDGLKUGKE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=NN2C(=C1C#N)N)N)N=NC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,5-dimethylphenyl)imino]-5-(1H-indol-3-ylmethylene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1191308.png)
![2-[(2,6-dimethylphenyl)imino]-5-(1H-indol-3-ylmethylene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1191309.png)
![2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide](/img/structure/B1191311.png)
![2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B1191314.png)
![2-[2-(1H-indol-3-ylmethylene)hydrazino]-2-oxo-N-(4-phenoxyphenyl)acetamide](/img/structure/B1191315.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B1191320.png)
![N'~3~-[(4-HYDROXYPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE](/img/structure/B1191322.png)
![Ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-4-hydroxy-5-[(5-methylfuran-2-yl)methylidene]thiophene-3-carboxylate](/img/new.no-structure.jpg)
